2,5-Hexanedione-D10

Isotope dilution mass spectrometry Occupational exposure biomarker Analytical method validation

2,5-Hexanedione-D10 is a perdeuterated aliphatic γ-diketone (molecular formula C₆D₁₀O₂, molecular weight 124.20), manufactured via complete substitution of all ten hydrogen atoms in the parent 2,5-hexanedione molecule with deuterium. The compound is supplied commercially at ≥98 atom% D isotopic enrichment , and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis of n-hexane exposure biomarkers via isotope dilution mass spectrometry (IDMS).

Molecular Formula C6H10O2
Molecular Weight 124.2 g/mol
CAS No. 97135-07-4
Cat. No. B3044239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Hexanedione-D10
CAS97135-07-4
Molecular FormulaC6H10O2
Molecular Weight124.2 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)C
InChIInChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
InChIKeyOJVAMHKKJGICOG-MWUKXHIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Hexanedione-D10 (CAS 97135-07-4): Isotopic Purity and Analytical Specifications for Procurement


2,5-Hexanedione-D10 is a perdeuterated aliphatic γ-diketone (molecular formula C₆D₁₀O₂, molecular weight 124.20), manufactured via complete substitution of all ten hydrogen atoms in the parent 2,5-hexanedione molecule with deuterium . The compound is supplied commercially at ≥98 atom% D isotopic enrichment [1], and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis of n-hexane exposure biomarkers via isotope dilution mass spectrometry (IDMS) [2]. Its procurement relevance is tied directly to the minimum isotopic purity threshold required for accurate signal correction in complex biological matrices .

Why 2,5-Hexanedione-D10 Cannot Be Replaced by Unlabeled 2,5-Hexanedione or Lower-Purity Deuterated Analogs


Substituting 2,5-Hexanedione-D10 with the unlabeled parent compound 2,5-hexanedione (CAS 110-13-4) fundamentally fails in isotope dilution mass spectrometry (IDMS) workflows, as the unlabeled analog co-elutes with the endogenous analyte and shares identical mass transitions, rendering signal correction impossible [1]. Furthermore, substituting with a lower-purity deuterated analog (e.g., <98 atom% D) introduces measurable isotopic cross-talk: residual unlabeled (d₀) material in the internal standard contributes to the analyte signal channel, systematically biasing quantification downward and compromising method accuracy . Procurement decisions that ignore minimum isotopic enrichment specifications directly jeopardize analytical validation parameters, particularly accuracy and precision in regulatory occupational exposure monitoring .

2,5-Hexanedione-D10 (CAS 97135-07-4): Comparative Evidence for Scientific Selection


Isotopic Enrichment Specification: 98 atom% D Purity Drives Quantitation Accuracy

Commercial suppliers of 2,5-Hexanedione-D10 specify the isotopic purity at ≥98 atom% D [1]. This specification represents the minimum threshold for use as a SIL-IS in quantitative IDMS; procurement of material below this threshold introduces systematic error from residual unlabeled d₀ isotopologue, which contributes signal to the analyte channel. The 10-position perdeuteration (C₆D₁₀O₂) provides a mass shift of +10 Da relative to the unlabeled parent, ensuring baseline mass spectrometric separation from endogenous 2,5-hexanedione .

Isotope dilution mass spectrometry Occupational exposure biomarker Analytical method validation

Mass Spectrometric Differentiation: +10 Da Mass Shift Enables Baseline Separation from Endogenous Analyte

2,5-Hexanedione-D10 (exact mass 124.131 Da) provides a nominal mass increase of 10 Da relative to unlabeled 2,5-hexanedione (exact mass 114.104 Da) due to perdeuteration at all ten hydrogen positions . This mass shift is sufficient to achieve baseline separation of the labeled and unlabeled species in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes on standard GC-MS and LC-MS platforms. In contrast, partially deuterated analogs (e.g., d₃-, d₅-, or d₇-labeled) may produce incomplete mass separation or exhibit ion overlap with the analyte channel, complicating quantification in complex biological matrices [1].

Selected ion monitoring GC-MS Matrix interference correction

In Vivo Neurotoxicity Attenuation: Perdeuteration Reduces Pyrrole Formation Rate to One-Third and Abolishes Neuropathological Lesions

In a direct head-to-head comparative study in male Wistar rats, perdeuterio-2,5-hexanedione ([D₁₀]-2,5-HD) exhibited significantly attenuated neurotoxicity relative to native 2,5-hexanedione [1]. In vitro, [D₁₀]-2,5-HD pyrrolylated protein at only one-third (33%) of the initial rate of unlabeled 2,5-HD, confirming a primary kinetic isotope effect due to C–H bond cleavage requirement in the pyrrole formation mechanism [1]. In vivo, rats administered equimolar doses (3.5 mmol/kg/day, 17 days) of unlabeled 2,5-HD exhibited 27% body weight loss and moderate-to-severe hindlimb paralysis, whereas [D₁₀]-2,5-HD-treated rats showed only 8% body weight loss and mild neurological effects [1]. Pyrrole adduct concentrations in serum and axonal cytoskeletal proteins were two- to threefold higher in 2,5-HD-treated animals compared to equimolar [D₁₀]-2,5-HD-treated animals, and neuropathological changes in spinal cord sections were prominent in the 2,5-HD group but absent in the deuterated derivative group [2].

Kinetic isotope effect Neurotoxicity mechanism Pyrrole adduct formation

Tissue Distribution Equivalence: Comparable Uptake Ensures Valid Internal Standard Behavior

In the same comparative rat study, tissue concentrations of native 2,5-HD and [D₁₀]-2,5-HD were not significantly different, indicating equivalent uptake and distribution of the native and deuterated diketone isomers [1]. Mass spectrometry analysis further revealed that while terminal methyl deuteriums underwent rapid back-exchange in vivo, internal methylene deuteriums remained intact, preserving the mass label [2]. This distribution equivalence is a prerequisite for valid isotope dilution quantification; the deuterated analog accurately tracks the analyte through tissue extraction and analysis without differential partitioning artifacts.

Isotope effect on distribution Pharmacokinetics Internal standard validation

GC-MS Method Validation: Deuterated Internal Standard Enables Simultaneous Multi-Analyte Quantification with Low Detection Limits

White et al. (1979) established a quantitative GC-MS method using 2,5-[²H₁₀]hexanedione as the isotopic diluent for simultaneous determination of n-hexane, 2-hexanone, and 2,5-hexanedione in biological tissues [1]. The method employed selected ion monitoring and enabled quantification of all three compounds in a single GC injection following tissue homogenization and extraction in the presence of deuterated internal standards. The study reported principal advantages including ease of sample handling, rapidity of analysis, and low limits of detection, and demonstrated utility for determining organ distribution, pharmacokinetics, and metabolism of n-hexane to 2-hexanone and 2,5-hexanedione in rats following inhalation exposure . Without the deuterated internal standard, matrix effects and extraction variability would preclude accurate quantification.

Isotope dilution Multi-analyte quantification Inhalation toxicology

In Vivo Back-Exchange Characterization: Terminal Methyl Deuteriums Exchange Rapidly While Internal Methylenes Remain Stable

Mass spectrometric analysis of [D₁₀]-2,5-HD in vivo revealed differential stability of deuterium labels: rapid back-exchange occurred at the terminal methyl positions, whereas internal methylene deuteriums remained intact [1]. This site-specific exchange profile is directly relevant to procurement decisions involving alternative isotopologues (e.g., d₆ or d₈ analogs): if only terminal positions are deuterated, the isotopic label may be partially lost in vivo, compromising quantification accuracy. The perdeuterated d₁₀ analog retains sufficient intact internal deuteriums to maintain the mass label even with terminal exchange, a property not guaranteed with partially labeled alternatives.

Deuterium exchange kinetics In vivo stability Isotope labeling strategy

2,5-Hexanedione-D10 (CAS 97135-07-4): Validated Application Scenarios for Research and Industrial Procurement


Quantitative Biomarker Monitoring of Occupational n-Hexane Exposure in Urine via Isotope Dilution GC-MS

2,5-Hexanedione-D10 serves as the SIL-IS in validated GC-MS methods for quantifying urinary 2,5-hexanedione, the established biomarker of n-hexane exposure in industrial hygiene monitoring [1]. The method employs the deuterated analog to correct for matrix effects and extraction variability, enabling accurate quantification at trace levels required for occupational safety compliance [2]. Procurement of the ≥98 atom% D material ensures that residual unlabeled isotopologue contamination does not bias urinary biomarker measurements [3].

Mechanistic Neurotoxicity Studies Requiring Discrimination Between Uptake-Dependent and Metabolism-Dependent Effects

The 67% reduction in initial pyrrole formation rate and near-complete abolition of neuropathological lesions observed with [D₁₀]-2,5-HD compared to unlabeled 2,5-HD [1] make the deuterated compound an essential mechanistic probe. Researchers investigating the role of pyrrole adduct formation in γ-diketone neuropathy can use [D₁₀]-2,5-HD to separate metabolic activation effects from general tissue distribution effects, given the demonstrated equivalent tissue uptake of both isomers [2]. The unlabeled compound cannot provide this mechanistic discrimination.

Pharmacokinetic and Tissue Distribution Studies of n-Hexane Metabolism in Rodent Models

The GC-MS method validated with 2,5-[²H₁₀]hexanedione enables simultaneous quantification of n-hexane, 2-hexanone, and 2,5-hexanedione in a single injection from tissue homogenates [1]. This multi-analyte capability supports comprehensive pharmacokinetic profiling of n-hexane metabolism following inhalation or dermal exposure. The deuterated internal standard is indispensable for correcting extraction efficiency variations across different tissue matrices (lung, liver, brain, kidney) and enabling low-detection-limit quantification [2].

In Vivo Studies Requiring Stable Isotopic Label Retention Despite Metabolic Exchange

The perdeuteration pattern of 2,5-Hexanedione-D10 provides an analytical advantage in in vivo applications: although terminal methyl deuteriums undergo rapid back-exchange, the internal methylene deuteriums remain intact, preserving a measurable mass label [1]. Partially deuterated analogs lacking internal labeling may suffer complete label loss in vivo, rendering them unsuitable for long-term or tissue-based studies. Procurement of the d₁₀ analog specifically mitigates this risk [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Hexanedione-D10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.